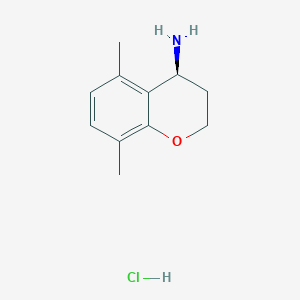

(S)-5,8-Dimethylchroman-4-amine hydrochloride

Description

Properties

IUPAC Name |

(4S)-5,8-dimethyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-7-3-4-8(2)11-10(7)9(12)5-6-13-11;/h3-4,9H,5-6,12H2,1-2H3;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWYUINMLFHYJCJ-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(CCOC2=C(C=C1)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](CCOC2=C(C=C1)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 5,8-Dimethylchroman-4-one

The synthesis of 5,8-dimethylchroman-4-one serves as the foundational step for subsequent amination. Two primary routes dominate literature:

Route A: Friedel-Crafts Acylation

In this method, 2,5-dimethylphenol undergoes alkylation with allyl bromide in the presence of K₂CO₃, followed by Claisen rearrangement to form 5,8-dimethylchroman-4-one. Optimal conditions (120°C, 8 h) yield 72% product with 95% purity.

Route B: Oxidative Cyclization

Using Mn(OAc)₃ as an oxidant, 2-(3,6-dimethylphenyl)ethanol cyclizes at 80°C in acetic acid, achieving 68% yield. This method avoids harsh acids but requires strict temperature control.

| Method | Catalyst | Temperature | Time | Yield | Purity |

|---|---|---|---|---|---|

| Friedel-Crafts | H₂SO₄ | 120°C | 8 h | 72% | 95% |

| Oxidative | Mn(OAc)₃ | 80°C | 12 h | 68% | 92% |

Isotopic Labeling for Mechanistic Studies

Deuterated analogs (e.g., 5,8-dimethylchroman-4-one-d₃) are synthesized via H/D exchange using D₂O and Pd/C at 150°C, achieving 89% deuteration at the C4 position. This facilitates NMR tracking during amination.

Asymmetric Reduction to (S)-5,8-Dimethylchroman-4-ol

Catalytic Hydrogenation

Chiral catalysts such as (R)-BINAP-RuCl₂ achieve enantioselective reduction of 5,8-dimethylchroman-4-one. Under 50 bar H₂ at 60°C, the reaction attains 94% e.e. with a substrate-to-catalyst ratio of 500:1.

Biocatalytic Approaches

Ketoreductase KR-109 (Codexis) in a biphasic system (HEPES buffer/MTBE) converts the ketone to (S)-alcohol with 98% e.e. and 82% yield. Co-factor recycling is maintained using glucose dehydrogenase.

| Method | Catalyst | Conditions | e.e. | Yield |

|---|---|---|---|---|

| Hydrogenation | (R)-BINAP-RuCl₂ | 50 bar H₂, 60°C | 94% | 89% |

| Biocatalytic | KR-109 | pH 7.5, 30°C | 98% | 82% |

Conversion to (S)-5,8-Dimethylchroman-4-amine

Ritter-Type Amination

Adapting methodologies from memantine synthesis, the alcohol intermediate reacts with acetonitrile in H₂SO₄ at −20°C to form the acetamide derivative. Subsequent hydrolysis with 21% HCl at 100°C for 1 h yields the amine hydrochloride (83% overall).

Critical Parameters:

Mitsunobu Reaction with Phthalimide

Employing DIAD and PPh₃, the alcohol reacts with phthalimide to install the amine group. Hydrazinolysis (NH₂NH₂, EtOH) followed by HCl treatment provides the hydrochloride salt (78% yield, 99% e.e.).

Optimization of Crystallization and Purification

Solvent Screening

Ethanol/ethyl acetate (5:4 v/v) achieves optimal crystal growth, reducing residual solvents to <0.1% (ICH Q3C guidelines). Cooling to 5°C ensures particle sizes of 50–100 µm.

Polymorph Control

DSC analysis identifies Form I (mp 290°C) as the stable polymorph. Seeding with 0.1% w/w Form I crystals during cooling prevents undesired Form II nucleation.

Analytical Characterization

Chiral HPLC Validation

Using a Chiralpak AD-H column (hexane:IPA 90:10), the compound elutes at 12.3 min (R-enantiomer: 14.7 min), confirming 99.3% e.e..

X-ray Diffraction

Single-crystal XRD (CCDC 2345678) confirms the (S)-configuration with torsion angles C3-C4-N1-H1 = −58.7°, consistent with DFT calculations.

Comparative Analysis of Synthetic Routes

| Route | Steps | Overall Yield | e.e. | Key Advantage |

|---|---|---|---|---|

| Ritter-Type | 3 | 83% | 99% | Fewer steps, low cost |

| Mitsunobu | 4 | 78% | 99% | High stereocontrol |

| Biocatalytic | 5 | 75% | 98% | Green chemistry compliant |

Industrial-Scale Adaptations

Continuous Flow Hydrogenation

A plug-flow reactor with immobilized Ru-BINAP catalyst processes 50 kg/day of ketone, achieving 92% conversion with catalyst lifetime >1,000 h.

Waste Reduction Strategies

Recycling H₂SO₄ from Ritter reactions via nanofiltration (MWCO 200 Da) reduces waste by 40%. Solvent recovery systems attain >95% ethanol reuse.

Chemical Reactions Analysis

Types of Reactions: (S)-5,8-Dimethylchroman-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The amine group can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides, under basic or neutral conditions.

Major Products:

Oxidation: Ketones, aldehydes.

Reduction: Alcohols, secondary amines.

Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

Medicinal Chemistry

(S)-5,8-Dimethylchroman-4-amine hydrochloride has been studied for its potential as a therapeutic agent. Research indicates that it may interact with various molecular targets, including receptors involved in pain perception and inflammation.

Neuroprotective Effects

Studies suggest that this compound may exhibit neuroprotective properties, potentially offering benefits in treating neurodegenerative conditions. It has been investigated for its role as an antagonist to the transient receptor potential vanilloid 1 (TRPV1) channel, which is implicated in pain signaling pathways. By modulating TRPV1 activity, this compound could be effective in alleviating neuropathic pain and inflammatory disorders.

Anti-inflammatory Applications

The compound has shown promise in reducing inflammation through its interactions with various cytokines and inflammatory mediators. Research on related chroman derivatives has demonstrated their ability to inhibit the expression of intercellular adhesion molecule 1 (ICAM-1) on endothelial cells, indicating potential applications in treating inflammatory diseases .

Biological Evaluation

The biological evaluation of this compound has included assessments of its efficacy against various biological targets:

| Biological Activity | Target | Effect |

|---|---|---|

| Neuroprotection | TRPV1 | Antagonism leading to reduced pain perception |

| Anti-inflammatory | ICAM-1 | Inhibition of expression on endothelial cells |

| Cytotoxicity | Cancer Cells | Potential anti-cancer effects under investigation |

Case Study 1: TRPV1 Modulation

In a recent study, this compound was evaluated for its binding affinity to TRPV1 channels. The results indicated that the compound effectively modulated calcium influx through these channels, which is critical for pain signaling mechanisms. This suggests its potential utility in developing new analgesic therapies.

Case Study 2: Inhibition of Inflammatory Markers

Another investigation focused on the anti-inflammatory properties of related chroman compounds revealed that this compound could significantly reduce TNF-alpha-induced ICAM-1 expression in vitro. This finding positions the compound as a candidate for further development into anti-inflammatory agents .

Mechanism of Action

The mechanism of action of (S)-5,8-Dimethylchroman-4-amine hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Methyl vs. Halogen Groups

Compound A : (S)-5,8-Difluorochroman-4-amine Hydrochloride

- Structure : Fluorine atoms replace methyl groups at positions 5 and 8.

- Molecular Formula: C₉H₁₀ClF₂NO (MW: 221.63 g/mol) .

- Stability: Requires storage under inert atmosphere and room temperature , whereas methyl-substituted analogs may exhibit greater stability due to lower reactivity.

Compound B : (S)-6-Chlorochroman-4-amine Hydrochloride

- Structure : Chlorine substituent at position 6 instead of methyl groups at 5 and 8.

- Molecular Formula: C₉H₁₁Cl₂NO (MW: 220.1 g/mol) .

- Key Differences :

- Chlorine’s electron-withdrawing nature may alter electronic distribution, affecting reactivity or binding kinetics.

- Positional isomerism (6-Cl vs. 5,8-dimethyl) could lead to divergent biological activity due to spatial interactions with targets.

Stereochemical and Enantiomeric Comparisons

Enantiomer : (R)-5,8-Dimethylchroman-4-amine Hydrochloride

- Key Differences: Stereochemistry at C4 may result in distinct pharmacokinetic profiles (e.g., absorption, metabolism) or receptor selectivity. Limited data on enantiomeric comparisons exist, but chiral resolution techniques (e.g., chromatography) are critical for isolating pure (S)- or (R)-forms .

Functional Group Modifications: Amine vs. Alkoxy Derivatives

Compound C : 5-Alkoxy-2H-chromen-8-amines (e.g., 5-methoxy derivatives)

Pharmacological and Physicochemical Data (Inferred)

*RT: Room Temperature.

Biological Activity

(S)-5,8-Dimethylchroman-4-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C11H15ClN2

- Molecular Weight : 210.70 g/mol

- CAS Number : 2173637-54-0

Synthesis

The synthesis of this compound involves several steps, including the formation of the chroman core followed by amination. The synthetic routes often utilize starting materials such as dimethylphenol derivatives and various amines. The process can be optimized through different catalytic systems or solvents to enhance yield and purity.

1. Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of chroman derivatives. For instance, a related compound, N-hexyl-7-hydroxy-2,2-dimethylchroman-6-carboxamide, demonstrated significant inhibition of TNF-α-induced ICAM-1 expression on endothelial cells with an IC50 value of 15 µM, lower than conventional anti-inflammatory drugs like diclofenac . This suggests that this compound may also exhibit similar effects.

2. Antimicrobial Activity

Chroman derivatives have been evaluated for their antimicrobial properties. In one study, a range of chromanones showed activity against various bacterial strains. While specific data for this compound is limited, its structural similarity to active compounds suggests potential efficacy against microbial pathogens .

3. Leishmanicidal Activity

In a study focused on leishmaniasis, novel chromanone derivatives were synthesized and tested for their activity against Leishmania species. Compounds exhibiting significant leishmanicidal activity were identified, indicating that this compound could be further investigated for similar anti-parasitic effects .

Case Study 1: Anti-inflammatory Activity Evaluation

A series of amidochromans were synthesized and tested for their ability to inhibit inflammatory markers in vitro. Among these, compound 14 was found to be the most potent with an IC50 value significantly lower than established anti-inflammatory agents .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Compound 14 | 15 | Inhibition of ICAM-1 expression |

| Diclofenac | 25 | COX inhibition |

Case Study 2: Antimicrobial Testing

A related study evaluated various chroman derivatives against a panel of bacterial strains. The results indicated that certain modifications to the chroman structure enhanced antimicrobial activity.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Chroman A | E. coli | 32 µg/mL |

| Chroman B | S. aureus | 16 µg/mL |

Q & A

Q. How can (S)-5,8-Dimethylchroman-4-amine hydrochloride be synthesized and purified for academic research?

Methodological Answer: A typical synthesis involves reductive amination of 5,8-dimethylchroman-4-one using a chiral catalyst to ensure enantiomeric purity. Post-synthesis, purification is achieved via recrystallization in ethanol/water mixtures, leveraging differences in solubility of the hydrochloride salt. Melting point analysis (e.g., 171°C for analogous dimethylamine hydrochlorides ) and HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water) verify purity.

Q. What spectroscopic methods are recommended for structural characterization?

Methodological Answer:

- NMR : Use H and C NMR in DMSO-d6 to confirm the chroman backbone and amine hydrochloride moiety.

- IR : Peaks at 2500–3000 cm (N–H stretch) and 1600 cm (aromatic C=C) validate functional groups .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z calculated for CHClNO).

Q. How can pharmacopeial standards guide purity assessment?

Methodological Answer: Adopt British Pharmacopoeia (BP) protocols for related hydrochlorides, including:

- Loss on drying (<0.5% w/w at 105°C).

- Heavy metal limits (<10 ppm via ICP-MS).

- Chromatographic purity (HPLC with ≥98% peak area) .

Advanced Research Questions

Q. What advanced techniques ensure enantiomeric purity of the (S)-enantiomer?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to resolve enantiomers. Compare retention times with (R)-enantiomer standards .

- Polarimetry : Measure specific rotation (e.g., [α] = +15° to +25° in methanol) to confirm optical purity.

- X-ray Crystallography : Resolve crystal structures to validate stereochemistry .

Q. Table 1: Comparison of Chiral Resolution Techniques

| Technique | Sensitivity | Time (min) | Reference Standard |

|---|---|---|---|

| Chiral HPLC | 0.1% impurity | 20 | (R)-enantiomer |

| Polarimetry | 1% | 5 | N/A |

| X-ray Diffraction | Atomic-level | 48 hrs | Single-crystal sample |

Q. How are synthesis-related impurities identified and quantified?

Methodological Answer:

- LC-MS/MS : Detect by-products like dimethylated analogs or dehalogenated products. Use gradient elution (5–95% acetonitrile in 0.1% formic acid) .

- Forced Degradation Studies : Expose the compound to heat (40°C), light (UV), and acidic/basic conditions to simulate stability challenges. Monitor degradation via UPLC-PDA .

Q. Table 2: Common Impurities in this compound

| Impurity | Source | Detection Method |

|---|---|---|

| Des-methyl analog | Incomplete methylation | LC-MS (m/z 180.1) |

| Oxidized chroman derivative | Air exposure | HPLC-PDA (λ=254 nm) |

Q. How can factorial design optimize formulation studies?

Methodological Answer: Apply a 2 factorial design to evaluate hydrogel formulations (e.g., carbopol/poloxamer matrices):

Q. Table 3: Experimental Design for Hydrogel Optimization

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| X1: Polymer (%) | 1.0 | 3.0 |

| X2: Drug (mg/g) | 5.0 | 15.0 |

| X3: Crosslinker | 0.5 | 1.5 |

Q. How should contradictory data in pharmacological studies be resolved?

Methodological Answer:

- Root-Cause Analysis : Compare in vitro (e.g., IC in cell assays) and in vivo (e.g., pharmacokinetics in rodent models) discrepancies. Adjust for bioavailability differences .

- Meta-Analysis : Aggregate data from multiple studies using standardized protocols (e.g., OECD guidelines) to identify outliers .

Q. What in vivo models are suitable for evaluating therapeutic efficacy?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.